3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-
Overview
Description
3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl and alkyne groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] typically involves multi-step organic reactions. One common method involves the coupling of 3-Butyn-2-ol with a phenylene derivative through an ethynediyl linkage. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the alkyne groups can produce alkenes or alkanes.
Scientific Research Applications
3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] involves its interaction with various molecular targets and pathways. The hydroxyl and alkyne groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-ol: A simpler analog with similar functional groups but lacking the phenylene and ethynediyl linkages.
2-Methyl-3-butyn-2-ol: Another related compound with a similar structure but different substitution pattern.
Uniqueness
The presence of the phenylene and ethynediyl linkages in 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] imparts unique chemical properties, making it more versatile in various applications compared to its simpler analogs. These linkages enhance its stability and reactivity, allowing for more diverse chemical transformations and applications.
Properties
IUPAC Name |
4-[4-[2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethynyl]phenyl]-2-methylbut-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-23(2,25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(3,4)26/h7-14,25-26H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWJXKXSPDTYOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387883 | |
Record name | 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190143-09-0 | |
Record name | 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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